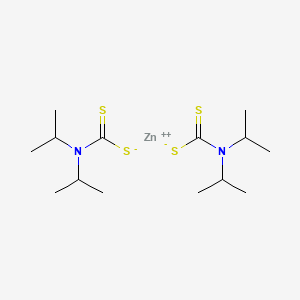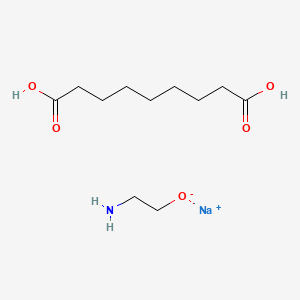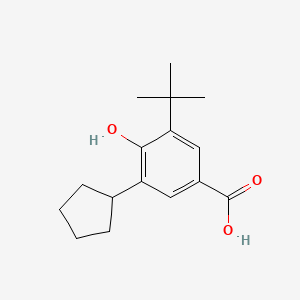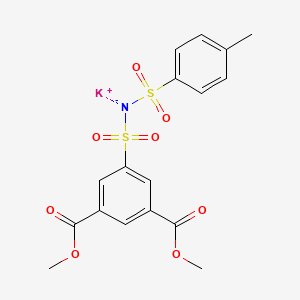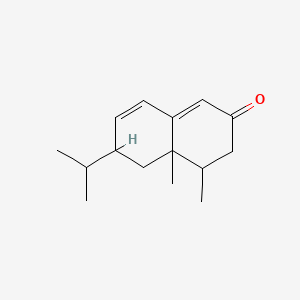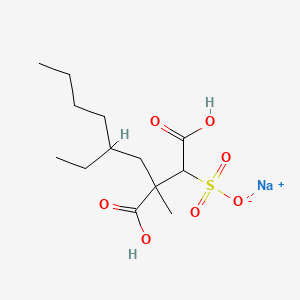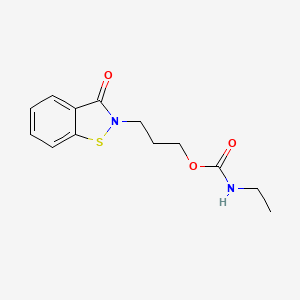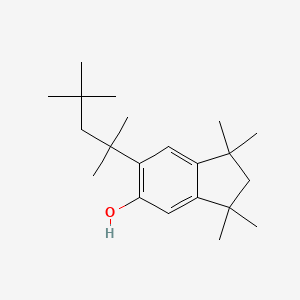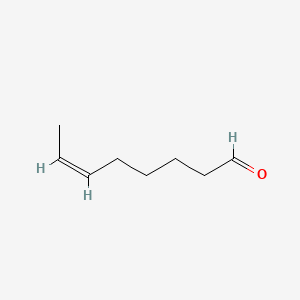
6-Octenal, (6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octenal, (6Z)-, also known as cis-6-octenal, is an organic compound with the molecular formula C8H14O. It belongs to the class of medium-chain aldehydes and is characterized by the presence of a double bond in the Z-configuration (cis) at the sixth carbon atom. This compound is a monounsaturated fatty aldehyde and is known for its distinct aroma and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Octenal, (6Z)- involves the 1,4-addition of aldehydes to vinyl ketones. For example, a procedure involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified by distillation .
Industrial Production Methods
Industrial production methods for 6-Octenal, (6Z)- are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Octenal, (6Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Octenoic acid.
Reduction: 6-Octenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Octenal, (6Z)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in the metabolism of certain plants and microorganisms.
Industry: It is used in the fragrance industry for its distinct aroma and as a flavoring agent in food products
Mechanism of Action
The mechanism of action of 6-Octenal, (6Z)- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in various biochemical processes and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
6-Octenal, (E)-: The trans isomer of 6-Octenal.
Octanal: A saturated aldehyde with a similar chain length.
Hexanal: A shorter-chain aldehyde with similar chemical properties.
Uniqueness
6-Octenal, (6Z)- is unique due to its cis-configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other saturated aldehydes.
Properties
CAS No. |
63196-64-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2- |
InChI Key |
KVNBGNGISDIZRP-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCCCC=O |
Canonical SMILES |
CC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


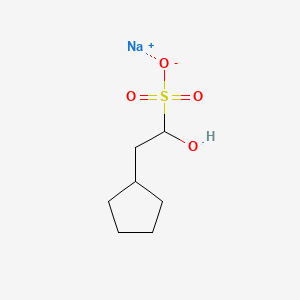
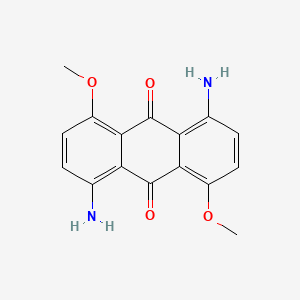
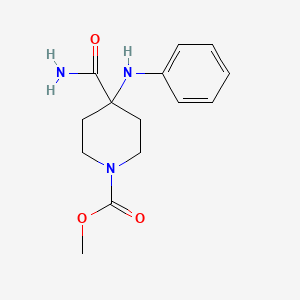
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)


